6-Methoxyquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinolin-5-amine: is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-5-amine typically involves the reduction of 6-Methoxy-5-nitroquinoline. One common method includes the following steps:
Nitration: 6-Methoxyquinoline is nitrated to form 6-Methoxy-5-nitroquinoline.
Reduction: The nitro group in 6-Methoxy-5-nitroquinoline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly and sustainable methods, such as catalytic hydrogenation, is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 6-Methoxyquinolin-5-amine is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxyquinolin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA or RNA can result in the disruption of nucleic acid functions, contributing to its anticancer properties.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the amine group at the 5-position.
5-Aminoquinoline: Lacks the methoxy group at the 6-position.
6-Methoxy-5-nitroquinoline: Contains a nitro group instead of an amine group at the 5-position.
Uniqueness: 6-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy group at the 6-position and the amine group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methoxyquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDUAVSGOSFGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332690 |
Source
|
Record name | 6-methoxyquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-38-8 |
Source
|
Record name | 6-methoxyquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.